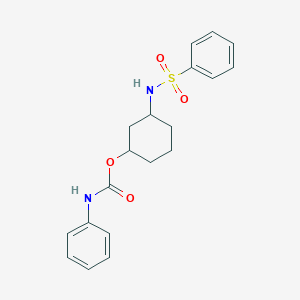
3-(Phenylsulfonamido)cyclohexyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of new derivatives based on N-(phenylcarbamoyl)benzenesulfonamide scaffold with chemical optimizations on the linker and phenyl ring B is outlined in Schemes 1 and 2 .Chemical Reactions Analysis
The sulfonylurea linker can tolerate chemical modifications with either simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group . This leads to the identification of several more potent and diversified NLRP3 antagonists with low nanomolar inhibitory activities .科学的研究の応用
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis of novel compounds incorporating sulfamoyl moieties, showing significant antimicrobial and antifungal activities. For example, Darwish et al. (2014) synthesized new heterocyclic compounds with a sulfamoyl moiety, exhibiting promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Li et al. (2013) designed and synthesized N-substituted phenyl-2-acyloxycyclohexylsulfonamides with high fungicidal activity, outperforming some commercial fungicides (Li, Cui, Chen, Wu, Qi, & Ji, 2013).
Anti-sepsis Agents
Yamada et al. (2008) discovered that certain cyclohexene derivatives, through modification of the sulfonamide spacer moiety, showed potent inhibitory activity against the production of nitric oxide (NO) and inflammatory cytokines, presenting a promising approach for anti-sepsis therapies (Yamada, Ichikawa, Ii, Itoh, Tamura, & Kitazaki, 2008).
Anticancer Research
The exploration into anticancer applications has led to the synthesis of compounds like 2-(phenylsulfonyl)-2H-1,2,3-triazole, which exhibited moderate activity against various cancer cell lines. Salinas-Torres et al. (2022) reported that this compound showed growth inhibition percentages ranging from 10.83% to 17.64% against renal, central nervous system, colon, and breast cancer cell lines (Salinas-Torres, Portilla, Rojas, Becerra, & Castillo, 2022).
特性
IUPAC Name |
[3-(benzenesulfonamido)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(20-15-8-3-1-4-9-15)25-17-11-7-10-16(14-17)21-26(23,24)18-12-5-2-6-13-18/h1-6,8-9,12-13,16-17,21H,7,10-11,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWWCAXLFMDUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfonamido)cyclohexyl phenylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

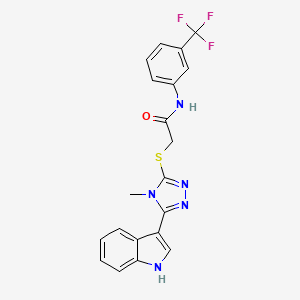


![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)
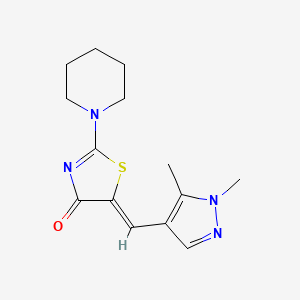
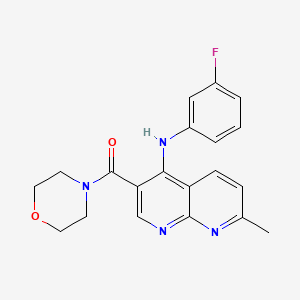
![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2509842.png)


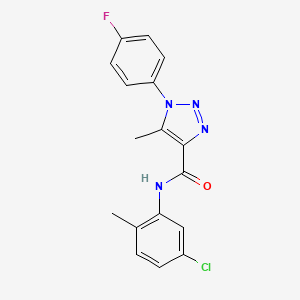
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2509850.png)
![1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2509851.png)